molecular formula C14H14N4OS B12132360 3-(2-Furyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine

3-(2-Furyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B12132360
M. Wt: 286.35 g/mol
InChI Key: UDYCRAAARLUHJE-UHFFFAOYSA-N
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Description

3-(2-Furyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a heterocyclic compound that contains a triazole ring, a furan ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step involves the coupling of a furan derivative with the triazole intermediate.

    Thioether formation:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Furyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives.

Scientific Research Applications

3-(2-Furyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Furyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Furyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine
  • 3-(2-Furyl)-5-[(4-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine
  • 3-(2-Furyl)-5-[(4-nitrophenyl)methylthio]-1,2,4-triazole-4-ylamine

Uniqueness

3-(2-Furyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H14N4OS

Molecular Weight

286.35 g/mol

IUPAC Name

3-(furan-2-yl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C14H14N4OS/c1-10-4-6-11(7-5-10)9-20-14-17-16-13(18(14)15)12-3-2-8-19-12/h2-8H,9,15H2,1H3

InChI Key

UDYCRAAARLUHJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CO3

Origin of Product

United States

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